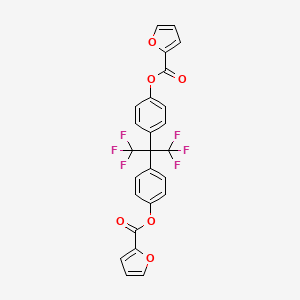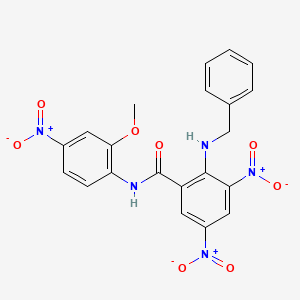
(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl difuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate is a complex organic molecule characterized by the presence of multiple functional groups, including furan rings and hexafluoropropane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of 4-(furan-2-carbonyloxy)phenyl}propan-2-yl with furan-2-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate: undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the aromatic rings, facilitated by the electron-withdrawing hexafluoropropane groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and functional group diversity.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The hexafluoropropane groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The furan rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoropropane groups but lacking the furan rings.
4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethylethyl)styrene: Another compound with trifluoromethyl groups and aromatic rings.
Uniqueness
4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate: is unique due to the combination of hexafluoropropane groups and furan rings, which impart distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C25H14F6O6 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H14F6O6/c26-24(27,28)23(25(29,30)31,15-5-9-17(10-6-15)36-21(32)19-3-1-13-34-19)16-7-11-18(12-8-16)37-22(33)20-4-2-14-35-20/h1-14H |
Clé InChI |
BHDJPBBXWLTEAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CO4)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12470245.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)


![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride](/img/structure/B12470275.png)
![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)
![N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)
![Dimethyl 3-methyl-5-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12470316.png)
![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)

